1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
RP-73163 is a small molecule drug that was initially developed by Rhone-Poulenc SA. It is a potent and specific inhibitor of acyl-CoA:cholesterol acyltransferase (EC 2.3.1.26; ACAT) and has been shown to have significant hypolipidaemic properties . The compound is known for its high systemic bioavailability and has been studied extensively for its effects on lipid metabolism .
Preparation Methods
The synthesis of RP-73163 involves several steps, starting with the preparation of the key intermediate, (S)-2-[5-(3,5-dimethyl-1-pyrazolyl)pent-1-yl)sulphinyl]-5,6-diphenylimidazole . The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.
Attachment of the pentyl chain: The pentyl chain is introduced through a series of reactions, including alkylation and oxidation.
Formation of the imidazole ring: The imidazole ring is synthesized through cyclization reactions.
Industrial production methods for RP-73163 would involve scaling up these reactions under optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
RP-73163 undergoes several types of chemical reactions, including:
Oxidation: The sulphinyl group in RP-73163 can undergo oxidation reactions under appropriate conditions.
Reduction: The compound can be reduced to its corresponding thioether derivative.
Substitution: Various substitution reactions can be performed on the pyrazole and imidazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include oxidized and reduced derivatives of RP-73163, as well as substituted analogs .
Scientific Research Applications
Mechanism of Action
RP-73163 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the esterification of cholesterol . By inhibiting ACAT, RP-73163 reduces the formation of cholesteryl esters, leading to decreased secretion of apolipoprotein B-containing lipoproteins (such as very-low-density lipoprotein and low-density lipoprotein) by hepatic tissue . This results in lower plasma levels of triglycerides and cholesterol . The compound’s high systemic bioavailability ensures that it reaches its target tissues effectively .
Comparison with Similar Compounds
RP-73163 is unique in its potent and specific inhibition of ACAT compared to other similar compounds. Some similar compounds include:
F-1394: Another ACAT inhibitor with similar hypolipidaemic properties.
CI-1011: An ACAT inhibitor that has been studied for its effects on lipid metabolism.
Avasimibe: A well-known ACAT inhibitor with applications in treating hyperlipidemias.
RP-73163 stands out due to its high systemic bioavailability and specific inhibitory effects on ACAT, making it a valuable tool for studying lipid metabolism and potential therapeutic applications .
Properties
Molecular Formula |
C26H30N4OS |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[6-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]hexyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C26H30N4OS/c1-20-19-21(2)30(29-20)17-11-3-4-12-18-32(31)26-27-24(22-13-7-5-8-14-22)25(28-26)23-15-9-6-10-16-23/h5-10,13-16,19H,3-4,11-12,17-18H2,1-2H3,(H,27,28) |
InChI Key |
TVSPJKIQOPZAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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